molecular formula C19H19Cl2N3O2 B2852492 6-Cyclopropyl-2-[1-(2,4-dichlorobenzoyl)piperidin-4-yl]pyridazin-3-one CAS No. 2320887-80-5

6-Cyclopropyl-2-[1-(2,4-dichlorobenzoyl)piperidin-4-yl]pyridazin-3-one

カタログ番号 B2852492
CAS番号: 2320887-80-5
分子量: 392.28
InChIキー: IQSCOTCQECVCOE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Cyclopropyl-2-[1-(2,4-dichlorobenzoyl)piperidin-4-yl]pyridazin-3-one, also known as CR845, is a novel drug compound that has gained significant attention in the field of pain management. CR845 is a kappa-opioid receptor agonist that is being investigated for its potential to treat a variety of pain conditions.

作用機序

6-Cyclopropyl-2-[1-(2,4-dichlorobenzoyl)piperidin-4-yl]pyridazin-3-one acts as a kappa-opioid receptor agonist, which means that it binds to and activates the kappa-opioid receptor in the brain and spinal cord. Activation of the kappa-opioid receptor produces analgesic effects by reducing the transmission of pain signals in the nervous system. 6-Cyclopropyl-2-[1-(2,4-dichlorobenzoyl)piperidin-4-yl]pyridazin-3-one also has anti-inflammatory effects, which may contribute to its analgesic properties.

生化学的および生理学的効果

6-Cyclopropyl-2-[1-(2,4-dichlorobenzoyl)piperidin-4-yl]pyridazin-3-one has been shown to produce analgesic effects in animal models of pain and in human clinical trials. In addition to its analgesic effects, 6-Cyclopropyl-2-[1-(2,4-dichlorobenzoyl)piperidin-4-yl]pyridazin-3-one has been shown to have anti-inflammatory effects and to reduce opioid-induced side effects, such as nausea and vomiting. 6-Cyclopropyl-2-[1-(2,4-dichlorobenzoyl)piperidin-4-yl]pyridazin-3-one has also been shown to have a favorable safety profile in clinical trials.

実験室実験の利点と制限

One advantage of using 6-Cyclopropyl-2-[1-(2,4-dichlorobenzoyl)piperidin-4-yl]pyridazin-3-one in lab experiments is that it has a well-defined mechanism of action and has been extensively studied in preclinical and clinical trials. This makes it a useful tool for investigating the role of the kappa-opioid receptor in pain and inflammation. One limitation of using 6-Cyclopropyl-2-[1-(2,4-dichlorobenzoyl)piperidin-4-yl]pyridazin-3-one in lab experiments is that it is a complex compound that requires a specialized synthesis method, which may limit its availability and increase its cost.

将来の方向性

There are several potential future directions for the study of 6-Cyclopropyl-2-[1-(2,4-dichlorobenzoyl)piperidin-4-yl]pyridazin-3-one. One area of interest is the potential for 6-Cyclopropyl-2-[1-(2,4-dichlorobenzoyl)piperidin-4-yl]pyridazin-3-one to be used in combination with other pain medications to enhance their analgesic effects and reduce their side effects. Another area of interest is the potential for 6-Cyclopropyl-2-[1-(2,4-dichlorobenzoyl)piperidin-4-yl]pyridazin-3-one to be used in the treatment of opioid addiction and withdrawal. Finally, there is interest in developing new compounds that are structurally similar to 6-Cyclopropyl-2-[1-(2,4-dichlorobenzoyl)piperidin-4-yl]pyridazin-3-one but have improved pharmacological properties, such as increased potency and reduced side effects.
Conclusion:
6-Cyclopropyl-2-[1-(2,4-dichlorobenzoyl)piperidin-4-yl]pyridazin-3-one is a novel drug compound that has gained significant attention in the field of pain management. It acts as a kappa-opioid receptor agonist and has been extensively studied in preclinical and clinical trials for its potential to treat various pain conditions. 6-Cyclopropyl-2-[1-(2,4-dichlorobenzoyl)piperidin-4-yl]pyridazin-3-one has analgesic and anti-inflammatory effects and has a favorable safety profile. There are several potential future directions for the study of 6-Cyclopropyl-2-[1-(2,4-dichlorobenzoyl)piperidin-4-yl]pyridazin-3-one, including its use in combination with other pain medications, its potential for the treatment of opioid addiction and withdrawal, and the development of new compounds with improved pharmacological properties.

合成法

The synthesis of 6-Cyclopropyl-2-[1-(2,4-dichlorobenzoyl)piperidin-4-yl]pyridazin-3-one involves a series of chemical reactions that result in the formation of the final compound. The synthesis method for 6-Cyclopropyl-2-[1-(2,4-dichlorobenzoyl)piperidin-4-yl]pyridazin-3-one is complex and involves several steps, including the synthesis of the piperidine and pyridazinone rings, followed by the coupling of the two rings to form the final compound. The synthesis method for 6-Cyclopropyl-2-[1-(2,4-dichlorobenzoyl)piperidin-4-yl]pyridazin-3-one has been described in detail in several research papers.

科学的研究の応用

6-Cyclopropyl-2-[1-(2,4-dichlorobenzoyl)piperidin-4-yl]pyridazin-3-one has been extensively studied in preclinical and clinical trials for its potential to treat various pain conditions, including acute pain, chronic pain, and neuropathic pain. 6-Cyclopropyl-2-[1-(2,4-dichlorobenzoyl)piperidin-4-yl]pyridazin-3-one has also been investigated for its potential to reduce opioid-induced side effects, such as nausea and vomiting. Several studies have shown that 6-Cyclopropyl-2-[1-(2,4-dichlorobenzoyl)piperidin-4-yl]pyridazin-3-one has analgesic effects in animal models of pain and in human clinical trials.

特性

IUPAC Name

6-cyclopropyl-2-[1-(2,4-dichlorobenzoyl)piperidin-4-yl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Cl2N3O2/c20-13-3-4-15(16(21)11-13)19(26)23-9-7-14(8-10-23)24-18(25)6-5-17(22-24)12-1-2-12/h3-6,11-12,14H,1-2,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQSCOTCQECVCOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)C3CCN(CC3)C(=O)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Cyclopropyl-2-[1-(2,4-dichlorobenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。